2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC13425168
Molecular Formula: C10H15F3N2O3
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.
![2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate -](/images/structure/VC13425168.png)
Specification
Molecular Formula | C10H15F3N2O3 |
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Molecular Weight | 268.23 g/mol |
IUPAC Name | 2,8-diazaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C8H14N2O.C2HF3O2/c11-7-5-8(6-10-7)1-3-9-4-2-8;3-2(4,5)1(6)7/h9H,1-6H2,(H,10,11);(H,6,7) |
Standard InChI Key | NDPYETUFMCGYFI-UHFFFAOYSA-N |
SMILES | C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate (CAS: 561314-57-6) has the molecular formula C₁₀H₁₅F₃N₂O₃ and a molecular weight of 268.24 g/mol . The spirocyclic core consists of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 2 and 8. The trifluoroacetate group (CF₃COO⁻) forms an ionic bond with the protonated amine, improving aqueous solubility for biochemical assays . Key physicochemical properties include:
The compound’s spirocyclic architecture imposes conformational rigidity, which is critical for selective interactions with biological targets such as enzymes and receptors .
Synthesis and Purification
Synthetic Routes
The parent compound, 2,8-diazaspiro[4.5]decan-3-one, is typically synthesized via cyclization reactions. For example, 2,8-diazaspiro[4.5]decan-1-one hydrochloride reacts with trifluoroacetic anhydride (TFAA) under basic conditions to yield the trifluoroacetate salt . A representative procedure involves:
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Dissolving the hydrochloride precursor in dichloromethane (DCM) with triethylamine (TEA) to deprotonate the amine .
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Adding TFAA dropwise at 0°C to form the trifluoroacetate salt.
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Purifying the product via silica gel chromatography or recrystallization .
Example Reaction Conditions:
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Solvent: Dichloromethane
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Base: Triethylamine (3 equiv)
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Temperature: 0°C to room temperature
Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.71 (m, 4H, cyclohexyl), 2.59–3.56 (m, 6H, N–CH₂ and NH), 7.60 (s, 1H, trifluoroacetate) .
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MS (ESI+): m/z 363 [M+H]⁺ (parent ion without trifluoroacetate) .
Pharmacological Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
2,8-Diazaspiro[4.5]decane derivatives, including the trifluoroacetate salt, are potent sEH inhibitors with IC₅₀ values <10 nM . sEH regulates epoxyeicosatrienoic acids (EETs), which modulate blood pressure and inflammation. In spontaneously hypertensive rats (SHRs), oral administration of 30 mg/kg reduced systolic blood pressure by 25–30 mmHg within 6 hours .
GPIIb-IIIa Antagonism
The spirocyclic scaffold exhibits affinity for the GPIIb-IIIa receptor, a target for antiplatelet therapies. Modifications at the 8-position with aryl sulfonamide groups enhance binding (Kᵢ = 2–5 nM) . This activity is critical for preventing thrombotic events in cardiovascular diseases.
CCR4 Antagonism and Receptor Endocytosis
In immunology, 2,8-diazaspiro[4.5]decan-8-yl derivatives demonstrate CCR4 antagonism (pKᵢ = 8.8) and induce receptor endocytosis, potentially mitigating allergic inflammation . The trifluoroacetate salt’s solubility facilitates in vitro assays measuring actin polymerization inhibition (pA₂ = 6.7) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The trifluoroacetate salt exhibits aqueous solubility >10 mM, making it suitable for in vivo studies . Stability tests in plasma (37°C, pH 7.4) show <10% degradation over 24 hours, indicating robust metabolic resistance .
Pharmacokinetic Profile
Comparative Analysis with Related Compounds
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